Gibberellin A7

Descripción general

Descripción

Ácido giberélico A7, comúnmente conocido como GA7, es una hormona vegetal natural que pertenece a la familia de las giberelinas. Las giberelinas son ácidos diterpenoides que desempeñan un papel crucial en la regulación de varios aspectos del crecimiento y desarrollo de las plantas, incluyendo la elongación del tallo, la germinación de semillas y la floración . GA7 es una de las giberelinas bioactivas y es conocida por su significativo impacto en la fisiología de las plantas.

Aplicaciones Científicas De Investigación

GA7 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, GA7 se utiliza como compuesto modelo para estudiar la biosíntesis y el metabolismo de las giberelinas . En biología, se utiliza para investigar el papel de las giberelinas en el crecimiento y desarrollo de las plantas, incluyendo su impacto en la germinación de semillas, la elongación del tallo y la floración .

En medicina, GA7 se ha estudiado por sus posibles propiedades antiinflamatorias y antioxidantes . La investigación ha demostrado que GA7 puede inhibir la activación del factor nuclear kappa B (NF-κB), un complejo proteico involucrado en las respuestas inflamatorias . Además, GA7 ha demostrado actividad antifúngica contra especies de Candida, lo que la convierte en una candidata potencial para terapias antifúngicas .

En la industria, GA7 se utiliza como regulador del crecimiento de las plantas para aumentar los rendimientos de los cultivos y mejorar la calidad de las frutas y verduras. Se aplica comúnmente a cultivos como la uva, la manzana y los cítricos para promover un crecimiento uniforme y aumentar el tamaño de la fruta .

Mecanismo De Acción

El mecanismo de acción de GA7 implica su interacción con objetivos moleculares y vías específicas en las plantas. GA7 se une a los receptores de giberelina, que son proteínas ubicadas en la superficie de las células vegetales . Esta unión activa una cascada de señalización que conduce a la degradación de las proteínas DELLA, que son reguladores negativos de la señalización de giberelina . La degradación de las proteínas DELLA permite la activación de genes posteriores involucrados en la elongación, división y diferenciación celular, lo que resulta en los efectos fisiológicos observados de GA7 .

Análisis Bioquímico

Biochemical Properties

GA7 interacts with various enzymes, proteins, and other biomolecules to exert its effects. It is involved in the regulation of plant growth and development, including stem elongation, germination, dormancy, flowering, flower development, and leaf and fruit senescence

Cellular Effects

GA7 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, GA7 promotes the elongation of cells, thereby influencing plant growth .

Molecular Mechanism

The molecular mechanism of GA7 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of GA7 change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

While GA7 is primarily studied in plants, some research has been conducted on its effects in animal models. For instance, one study found that GA7 exhibited anti-inflammatory and anti-Candida properties

Metabolic Pathways

GA7 is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . The exact metabolic pathways that GA7 is involved in are still being researched.

Transport and Distribution

GA7 is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation

Subcellular Localization

The subcellular localization of GA7 and its effects on activity or function are still being researched. It is believed that GA7 may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

GA7 se puede sintetizar a través de varios métodos, incluyendo la síntesis química y la fermentación microbiana. La síntesis química de GA7 implica el uso de difosfato de geranilgeranilo como precursor, que experimenta una serie de reacciones de ciclización y oxidación para formar la estructura de la giberelina . Las condiciones de reacción típicamente implican el uso de catalizadores específicos y temperatura y presión controladas para asegurar que se obtenga el producto deseado.

Métodos de Producción Industrial

La producción industrial de GA7 se logra principalmente a través de la fermentación microbiana utilizando hongos como Gibberella fujikuroi. Este método implica cultivar los hongos en un medio rico en nutrientes en condiciones controladas para producir GA7. El proceso de fermentación es seguido por pasos de extracción y purificación para aislar la giberelina .

Análisis De Reacciones Químicas

Tipos de Reacciones

GA7 experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura de la giberelina para mejorar su bioactividad o para producir derivados con propiedades específicas .

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones que involucran GA7 incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Las condiciones de reacción varían según la modificación deseada, pero típicamente implican temperatura, pH y tiempo de reacción controlados .

Principales Productos Formados

Los principales productos formados a partir de las reacciones que involucran GA7 incluyen varios derivados de giberelina con bioactividad alterada. Estos derivados a menudo se utilizan en la investigación para estudiar los efectos específicos de las diferentes estructuras de giberelina en el crecimiento y desarrollo de las plantas .

Comparación Con Compuestos Similares

GA7 es una de las varias giberelinas bioactivas, incluidas la giberelina A1 (GA1), la giberelina A3 (GA3) y la giberelina A4 (GA4). Si bien todos estos compuestos comparten una estructura diterpenoide tetracyclica similar, difieren en sus grupos funcionales y bioactividad específicos .

Compuestos Similares

Giberelina A1 (GA1): Conocida por su papel en la promoción de la elongación del tallo y la germinación de semillas.

Giberelina A3 (GA3): Ampliamente utilizada en agricultura para mejorar el cuajado de frutos y aumentar los rendimientos de los cultivos.

Giberelina A4 (GA4): Similar a GA7 en sus efectos sobre el crecimiento y desarrollo de las plantas, pero con una bioactividad ligeramente diferente.

Propiedades

Número CAS |

510-75-8 |

|---|---|

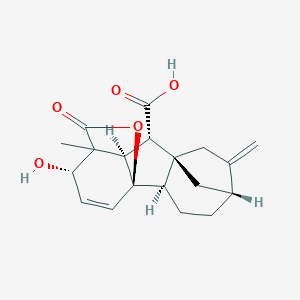

Fórmula molecular |

C19H22O5 |

Peso molecular |

330.4 g/mol |

Nombre IUPAC |

(11S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid |

InChI |

InChI=1S/C19H22O5/c1-9-7-18-8-10(9)3-4-11(18)19-6-5-12(20)17(2,16(23)24-19)14(19)13(18)15(21)22/h5-6,10-14,20H,1,3-4,7-8H2,2H3,(H,21,22)/t10?,11?,12?,13?,14?,17-,18?,19?/m1/s1 |

Clave InChI |

SEEGHKWOBVVBTQ-YSALHIKGSA-N |

SMILES |

CC12C(C=CC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O)O |

SMILES isomérico |

C[C@@]12C(C=CC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O)O |

SMILES canónico |

CC12C(C=CC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O)O |

Apariencia |

White to off-white powder |

Key on ui other cas no. |

510-75-8 |

Pictogramas |

Irritant |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

2,4a,4b,5,6,7,8,9,10,10a-Decahydro-2,4a-dihydroxy-1-methyl-8-methylene-1H-7,9a-methanobenz[a]azulene-1,10-dicarboxylic Acid 1,4a-Lactone; 2β,4a-Dihydroxy-1-methyl-8-methylene-4aα,4bβ-Gibb-3-ene-1α,10β-dicarboxylic Acid 1,4a-Lactone; 4a,1-(Epoxymethano)-7,9 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.